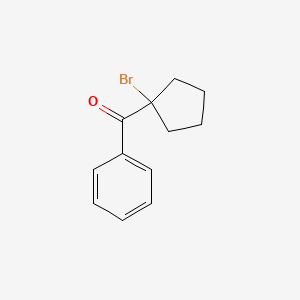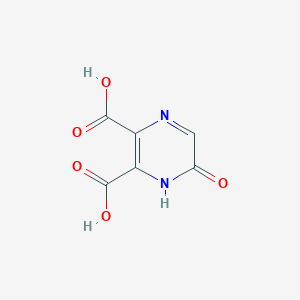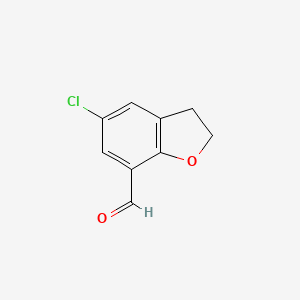
2-Tert-butyloxazole-5-carboxylic acid
Übersicht
Beschreibung
2-Tert-butyloxazole-5-carboxylic acid is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It is also known by its CAS number 1216002-44-6 .
Molecular Structure Analysis
The molecular structure of 2-Tert-butyloxazole-5-carboxylic acid consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The boiling point of 2-Tert-butyloxazole-5-carboxylic acid is predicted to be 278.6±13.0 °C, and its density is predicted to be 1.169±0.06 g/cm3 . The pKa value is predicted to be 2.59±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and crystal structure of tert-butyl derivatives related to 2-tert-butyloxazole-5-carboxylic acid have been explored in the context of developing novel intermediates for pharmaceutical applications. For instance, the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives, demonstrates the utility of these compounds in drug synthesis. The structure was verified through FTIR, NMR spectroscopy, and X-ray diffraction, underlining the compound's potential in further chemical synthesis and pharmacological research (Ye et al., 2021).
Antibacterial Applications
The antibacterial properties of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives highlight another significant area of research. These compounds exhibit potent antibacterial activities against a range of Gram-positive and Gram-negative bacterial strains. This includes the discovery of compounds with superior activity to traditional antibiotics, suggesting potential use in treating bacterial infections (Song et al., 2009).
Advanced Synthesis Techniques
Innovative synthesis methods for related compounds, such as the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, are pivotal for advancing pharmaceutical research. This process involves a Pd-catalyzed amide coupling with vinyl triflate, followed by oxazole formation, demonstrating the compound's versatility in creating highly pure intermediates for further drug development (Magata et al., 2017).
Safety and Hazards
The safety symbols for 2-Tert-butyloxazole-5-carboxylic acid under the Globally Harmonized System (GHS) include GHS07 . The hazard statements include H319, H315, and H335, indicating that it can cause serious eye irritation, skin irritation, and may cause respiratory irritation . The precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, and P362 .
Wirkmechanismus
The carboxyl group can undergo various reactions, including esterification and amide formation, which are crucial in biochemistry. For instance, the formation of peptides from amino acids involves the creation of an amide bond between the carboxyl group of one amino acid and the amino group of another .
In terms of pharmacokinetics, the properties of a specific carboxylic acid would depend on its structure. Factors such as the size of the molecule, its polarity, and the presence of other functional groups can influence how it is absorbed, distributed, metabolized, and excreted in the body .
The action environment of a carboxylic acid can also vary depending on its structure and the biological system in which it is present. Factors such as pH and the presence of other molecules can affect its stability and reactivity .
Eigenschaften
IUPAC Name |
2-tert-butyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)7-9-4-5(12-7)6(10)11/h4H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENAXFKYNMFUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyloxazole-5-carboxylic acid | |
CAS RN |
1216002-44-6 | |
| Record name | 2-tert-butyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2445031.png)




![1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2445042.png)

![1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2445044.png)





